molecular formula C17H14ClN B6303299 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole CAS No. 2098260-54-7

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole

Cat. No. B6303299
CAS RN: 2098260-54-7
M. Wt: 267.8 g/mol
InChI Key: RPZZXODIAPFHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole (2CB-P) is an aromatic heterocyclic compound with a wide range of potential applications in the fields of synthetic chemistry, medicine, and pharmacology. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. 2CB-P has also been studied for its potential to be used as a novel drug delivery system.

Scientific Research Applications

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system. It has been used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as an imaging agent for imaging tumors. It has also been studied for its potential to be used as an antioxidant and for its ability to modulate gene expression.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity.
Biochemical and Physiological Effects
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system. It has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity. In addition, 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole in lab experiments offers a number of advantages. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system.
However, there are some limitations to the use of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole in lab experiments. It is not a highly stable compound, and it can be volatile and difficult to handle. In addition, it is toxic and can cause skin irritation.

Future Directions

The potential future applications of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole are vast. It could be used in the development of new drugs and drug delivery systems. It could also be used as an imaging agent for imaging tumors. In addition, it could be used to modulate gene expression and as an antioxidant. Finally, it could be used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants.

Synthesis Methods

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole can be synthesized by a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most widely used method for synthesizing 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole. It involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a classic method for the synthesis of aromatic heterocyclic compounds, such as 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole. It involves the coupling of two aryl halides in the presence of a copper catalyst. The Heck reaction is a palladium-catalyzed coupling reaction that is used to form carbon-carbon bonds.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c18-15-8-6-13(7-9-15)12-16-10-11-17(19-16)14-4-2-1-3-5-14/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZZXODIAPFHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole

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